2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Overview
Description
2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a steroid. It has a role as an estrogen.
Scientific Research Applications
Synthesis and Derivative Formation
- A key area of research involving compounds related to 2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is the synthesis of various derivatives. For instance, derivatives of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene, including those with methoxy and methyl groups, have been synthesized, exploring the aromatization mechanism in these compounds (Coombs, 1966). Similarly, research has been conducted on the synthesis of metabolites of carcinogens like 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]-phenanthrene, contributing to understanding their biological activities (Coombs & Boyd, 1998).
Structure and Carcinogenicity Correlation
- Studies have also examined the relationship between the structure of cyclopenta[a]phenanthrenes and their carcinogenicity. For instance, an investigation into the detailed molecular structures of various cyclopenta[a]phenanthrene derivatives revealed how steric interactions and substitutions affect the molecule, particularly in the bay-region, contributing to the understanding of their potential carcinogenicity (Kashino et al., 1986).
Metabolic Activation and Biological Inactivity
- Research has also focused on understanding the metabolic activation of cyclopenta[a]phenanthrenes. One study aimed to rationalize the biological inactivity of certain methyl isomers of 15,16-dihydrocyclopenta[a]phenanthren-17-one, leading to insights into the importance of dihydrodiol conformation in their metabolic activation (Boyd, Ioannides, & Coombs, 1995).
Synthetic Pathways and Antialgal Activity
- The synthesis of dihydrophenanthrenes and phenanthrenes, which mimic natural compounds with strong antialgal activity, has also been explored. This research contributes to the development of compounds that could potentially be used in controlling algal growth, with implications for environmental management (DellaGreca et al., 2001).
Transformation into Steroidal Hormones
- Additionally, research has been conducted on transforming certain related compounds into steroidal hormones, showcasing the potential of these compounds in synthetic organic chemistry and pharmaceutical applications (Matsumoto et al., 1988).
Properties
IUPAC Name |
2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOQDQWUFQDJMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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